5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[4,3-d]pyrimidin-7(6H)-one moiety is a bicyclic structure with nitrogen atoms, and the benzyl groups add additional aromatic rings to the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the thioether group could be oxidized, and the benzyl groups could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
Antibacterial and Antifungal Activity
Research has explored the synthesis and biological evaluation of novel pyrimidine derivatives for their antibacterial and antifungal properties. One study synthesized a new series of compounds and tested them against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans), demonstrating significant in vitro activity. This research provides insights into the potential of pyrimidine derivatives as antibacterial and antifungal agents (Maddila et al., 2016).
Anticancer Activity
Another area of interest is the anticancer potential of pyrazolopyrimidine derivatives. Studies have synthesized and evaluated these compounds against various cancer cell lines, such as breast and colon cancer, indicating some compounds exhibit potent antiproliferative activity. These findings suggest the therapeutic potential of pyrazolopyrimidine derivatives in cancer treatment (Nagaraju et al., 2020).
Anti-Inflammatory and Analgesic Agents
Further research has focused on synthesizing novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. For example, derivatives of benzothiazole fused with pyrimidine have been investigated for their COX-2 inhibitory activity, showing promising results as non-ulcerogenic anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Synthesis and Characterization
The synthesis and characterization of pyrimidine derivatives also play a crucial role in understanding their chemical behavior and potential applications. Studies involving the synthesis of various pyrimidine, thiazolopyrimidine, and other related derivatives provide foundational knowledge for further biological and pharmaceutical research (Attaby & Eldin, 1999).
Future Directions
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4OS/c1-4-28-21-20(16(3)26-28)25-23(30-14-18-9-11-19(24)12-10-18)27(22(21)29)13-17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNXOPABIOYACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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